Coenzyme Q1

Cardioprotection Ischemia-Reperfusion Injury Myocardial Function

Coenzyme Q1 (CoQ1, Ubiquinone-1) is a synthetic ubiquinone homolog featuring a single isoprenoid unit in its side chain. Unlike the endogenous, long-chain Coenzyme Q10 (CoQ10), CoQ1 is not naturally occurring in mammals.

Molecular Formula C14H18O4
Molecular Weight 250.29 g/mol
CAS No. 727-81-1
Cat. No. B106560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoenzyme Q1
CAS727-81-1
Synonyms2,3-Dimethoxy-5-methyl-6-(3-methyl-2-butenyl)-2,5-cyclohexadiene-1,4-dione;  2,3-Dimethoxy-5-methyl-6-(3-methyl-2-butenyl)-p-benzoquinone;  CoQ1;  NSC 268269;  Ubiquinone 1;  Ubiquinone 5;  Ubiquinone Q1;  Ubiquinone Q5
Molecular FormulaC14H18O4
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)C
InChIInChI=1S/C14H18O4/c1-8(2)6-7-10-9(3)11(15)13(17-4)14(18-5)12(10)16/h6H,7H2,1-5H3
InChIKeySOECUQMRSRVZQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in ethanol

Structure & Identifiers


Interactive Chemical Structure Model





Coenzyme Q1 (CAS 727-81-1): Short-Chain Ubiquinone for Mitochondrial Research and Comparative Studies


Coenzyme Q1 (CoQ1, Ubiquinone-1) is a synthetic ubiquinone homolog featuring a single isoprenoid unit in its side chain . Unlike the endogenous, long-chain Coenzyme Q10 (CoQ10), CoQ1 is not naturally occurring in mammals . Its reduced hydrophobicity enhances its utility in aqueous biochemical assays and mechanistic studies . The compound functions as an electron carrier and a lipophilic antioxidant, and is primarily employed as a research tool to investigate mitochondrial complex I activity and the structure-function relationships within the coenzyme Q family .

Why Coenzyme Q1 Cannot Be Replaced by Other CoQ Homologs in Quantitative Assays


The functional properties of ubiquinones are critically dependent on the length of their isoprenoid side chain, which dictates their hydrophobicity, membrane partitioning, and interaction kinetics with respiratory chain complexes . Consequently, substitution of CoQ1 with other CoQ homologs (e.g., CoQ0, CoQ2, CoQ10) or synthetic analogs (e.g., decylubiquinone) in standardized assays is not scientifically valid without re-validation. Each homolog exhibits a distinct profile of electron acceptor activity, rotenone sensitivity, and solubility that directly impacts quantitative outcomes . The evidence below provides the necessary quantitative justification for selecting CoQ1 over its close analogs for specific, high-precision applications.

Quantitative Differentiation of Coenzyme Q1 (CAS 727-81-1) from Key Comparators


Superior Restoration of Post-Ischemic Cardiac Function Compared to Coenzyme Q10

In an ex vivo model of myocardial ischemia/reperfusion (I/R) injury, CoQ1 demonstrated significantly greater efficacy than CoQ10 in restoring cardiac contractile function. Both compounds were administered at an equimolar concentration of 20 µM at the time of reperfusion . CoQ1 treatment resulted in a final left ventricular developed pressure (LVDP) of 56.0±5.3 mmHg, a 67% improvement over the untreated I/R control (33.6±6.2 mmHg). In contrast, CoQ10 treatment failed to produce a statistically significant improvement (38.4±8.6 mmHg). This functional improvement was corroborated by the peak rate of pressure development (dP/dt), which was significantly higher with CoQ1 (1294.2±104.6 mmHg/s) compared to CoQ10 (770.6±120.1 mmHg/s) .

Cardioprotection Ischemia-Reperfusion Injury Myocardial Function

Restoration of Mitochondrial Membrane Potential and ATP Levels at Low Micromolar Concentrations in Complex I-Inhibited Cells

Coenzyme Q1 can act as an electron bypass of a blocked Complex I, a property not shared by all quinones. In a hepatocyte model of rotenone-induced Complex I inhibition, CoQ1 was able to restore the mitochondrial membrane potential and cellular ATP levels . This effect was observed at a low concentration of 5 µM CoQ1. The cytoprotective mechanism was shown to be dependent on the reduction of CoQ1 by the cytosolic enzyme NQO1 (DT-diaphorase) to its hydroquinone form (CoQ1H2), which then shuttles electrons to Complex III, effectively bypassing the rotenone block . This is a specific, NQO1-dependent pathway for mitochondrial rescue that is not a universal feature of all short-chain ubiquinones.

Mitochondrial Dysfunction Complex I Deficiency Cytoprotection

CoQ1 Identified as the Most Suitable Electron Acceptor for Standardized Complex I (NADH:CoQ Reductase) Assays

A systematic evaluation of quinone electron acceptors for the mitochondrial NADH:Coenzyme Q oxidoreductase (Complex I) assay concluded that CoQ1 is the most suitable substrate . The study compared CoQ0, CoQ1, CoQ2, and the synthetic analogs duroquinone and decylubiquinone (DB). While decylubiquinone yielded high enzymatic activity, it was found to cause problems for assay standardization. CoQ1 provided a combination of high, reproducible activity and reliable rotenone sensitivity, making it the preferred electron acceptor for robust and comparable Complex I activity measurements . This established role is further evidenced by its use in clinical diagnostic assays, where the change in absorbance at 280 nm upon CoQ1 reduction is a standard metric for quantifying Complex I activity .

Enzymology Respiratory Chain Complex I Assay

Greater Efficacy than Capsaicin in Restoring Mitochondrial Membrane Potential Following Complex I Inhibition

In comparative studies against capsaicin, another quinone-like cytoprotective agent, CoQ1 demonstrated superior efficacy in reversing the collapse of the mitochondrial membrane potential caused by Complex I inhibitors such as rotenone . While both compounds could inhibit reactive oxygen species (ROS) formation at low concentrations, CoQ1 was explicitly noted to be more effective than capsaicin in restoring the mitochondrial membrane potential . This differential effect highlights that CoQ1's mechanism of mitochondrial protection is more potent than that of capsaicin in this specific context of complex I dysfunction.

Mitochondrial Membrane Potential Cytoprotection Quinone Mimetics

Defined Solubility Profile for Aqueous Assay Systems, Contrasting with Hydrophobic CoQ10

The short isoprenoid side chain of CoQ1 imparts a significantly different solubility profile compared to the highly lipophilic CoQ10, making it more amenable for use in aqueous biochemical assays . CoQ1 is freely soluble in DMSO and ethanol at concentrations up to 50 mg/mL (~200 mM) but is insoluble in water . This is a critical practical distinction from CoQ10, which has extremely low water solubility (~0.7 ng/mL) and requires complex formulation (e.g., nano-emulsions, cyclodextrin complexes) to achieve bioavailability in experimental or therapeutic settings . This manageable solubility of CoQ1 simplifies experimental design for in vitro mitochondrial studies where a water-miscible quinone analog is required.

Solubility Assay Development Formulation

Optimal Research and Industrial Use Cases for Coenzyme Q1 (CAS 727-81-1) Based on Empirical Evidence


Standardized Spectrophotometric Assay of Mitochondrial Respiratory Chain Complex I (NADH:Ubiquinone Oxidoreductase) Activity

CoQ1 is the empirically validated electron acceptor of choice for robust and reproducible measurement of Complex I activity. Its use is specified in clinical diagnostic protocols for mitochondrial disorders . The assay monitors the rate of NADH oxidation, with CoQ1 reduction detectable via changes in absorbance at 280 nm . Selection of CoQ1 over other quinones like decylubiquinone ensures superior assay standardization and data comparability across studies, as established by systematic comparative enzymology .

Investigating NQO1-Dependent Cytoprotection and Mitochondrial Electron Bypass Mechanisms

CoQ1 serves as a specific and potent tool compound for activating the NQO1 (DT-diaphorase) pathway to rescue mitochondrial function. In models of Complex I inhibition (e.g., by rotenone or in certain mitochondrial disease models), CoQ1 at low micromolar concentrations (e.g., 5 µM) is reduced by NQO1 to CoQ1H2, which then shuttles electrons to Complex III, restoring ATP levels and membrane potential . This well-defined mechanism makes it invaluable for studying mitochondrial bioenergetic rescue strategies.

Functional Cardioprotection Studies in Ex Vivo Ischemia-Reperfusion Models

In ex vivo heart perfusion models, CoQ1 has demonstrated a specific and statistically significant functional benefit over CoQ10 in restoring cardiac contractility following an ischemic insult . This makes CoQ1 the preferred ubiquinone analog for preclinical investigations focused on the direct, acute restoration of myocardial mechanical function in I/R injury, where CoQ10 has proven ineffective under comparable conditions.

Structure-Activity Relationship (SAR) Studies of the Coenzyme Q Family

As a core member of the ubiquinone homolog series, CoQ1 (with n=1 isoprenoid unit) is an essential comparator for dissecting the impact of side-chain length on physicochemical properties and biological activity . Its properties are often contrasted with those of CoQ0, CoQ2, and CoQ10 to elucidate the specific contributions of the isoprenoid tail to membrane integration, enzyme kinetics, and antioxidant efficacy .

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